2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one
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Overview
Description
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, a piperidine ring, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- 2-(ethanesulfonyl)-N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]aniline
- 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide
Uniqueness
What sets 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOIAKABYIGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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